2-Amino-6-phenylpyridine
Overview
Description
2-Amino-6-phenylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
2-Amino-6-phenylpyridine derivatives are pivotal in synthesizing bioactive compounds and organic materials. Bolliger et al. (2011) highlighted its role in creating 2-aminopyridines through selective reactions, demonstrating its critical position in organic synthesis and catalysis Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. The flexibility and general applicability of the reaction protocols for 2-aminopyridines underscore their potential across a wide array of chemical syntheses.
Corrosion Inhibition
The structural motif of this compound has been explored for corrosion inhibition, particularly in protecting metals in acidic environments. Verma et al. (2018) investigated N-substituted 2-aminopyridine derivatives for their effectiveness in mitigating mild steel corrosion, revealing significant protective capabilities Gravimetric, Electrochemical, Surface Morphology, DFT, and Monte Carlo Simulation Studies on Three N-Substituted 2-Aminopyridine Derivatives as Corrosion Inhibitors of Mild Steel in Acidic Medium. This application is particularly relevant for industries seeking to extend the lifespan of metal components in corrosive environments.
Material Science and Fluorescence
In the realm of material science, this compound derivatives have been employed to tune the fluorescence properties of compounds. Cheon et al. (2007) demonstrated the modification of fluorescence properties through N-substitution, offering insights into designing materials with specific optical properties Tuning of fluorescence properties of aminoterpyridine fluorophores by N-substitution. Such materials are crucial for developing sensors, organic light-emitting diodes (OLEDs), and other photonic applications.
Pharmacological and Biological Applications
Beyond material science, this compound derivatives have been explored for their pharmacological potential. Samadi et al. (2010) synthesized derivatives that showed modest inhibitory effects on enzymes relevant to Alzheimer's disease, indicating their potential as therapeutic agents Multipotent drugs with cholinergic and neuroprotective properties for the treatment of Alzheimer and neuronal vascular diseases. I. Synthesis, biological assessment, and molecular modeling of simple and readily available 2-aminopyridine-, and 2-chloropyridine-3,5-dicarbonitriles. The versatility in functionalization and the biological activities exhibited by these compounds underscore their importance in medicinal chemistry.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties and roles of 2-Amino-6-phenylpyridine are not fully understood. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific biochemical context .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
6-phenylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWUSBKLDNVDDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344633 | |
Record name | 2-Amino-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39774-25-9 | |
Record name | 2-Amino-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: How does 2-amino-6-phenylpyridine interact with ruthenium clusters, and what are the structural features of the resulting complexes?
A1: this compound exhibits versatile coordination behavior with ruthenium clusters, leading to the formation of diverse complexes. The interaction depends on the reaction conditions and the specific ruthenium precursor used.
Q2: Does the reactivity of this compound differ between ruthenium and osmium carbonyl complexes?
A2: Yes, the reactivity of H2apyPh differs between ruthenium and osmium carbonyl complexes. While H2apyPh readily undergoes cyclometalation with ruthenium clusters under certain conditions, forming complexes like [Ru3(μ-H)2(μ3-3-HapyC6H4-N,N,C)2(CO)6] [], this cyclometalation is less favored with osmium clusters. In the case of osmium, cyclometalated products like [Os3(μ-H)2(μ-3-HapyC6H4-N,N,C)(CO)9] are only observed under specific conditions like thermolysis, highlighting a difference in reactivity between these metal systems [].
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